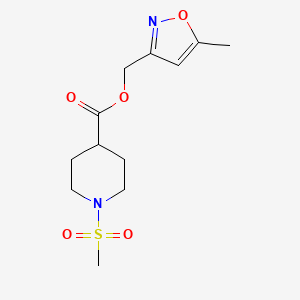
(5-Methylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be quite complex and is highly dependent on the side-chain substituents . For instance, three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate . The central carbon in the molecule allows a flexible adaptation that leads to the formation of these three forms .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (5-Methylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate, focusing on six unique applications:
Pharmaceutical Development
This compound is of significant interest in pharmaceutical research due to its potential therapeutic properties. Isoxazole derivatives, including this compound, have been studied for their anti-inflammatory, analgesic, and antimicrobial activities . The unique structure of this compound allows for the development of new drugs targeting various diseases, including infections and inflammatory conditions.
Anticancer Research
The structural components of (5-Methylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate make it a promising candidate in anticancer research. Isoxazole derivatives have shown potential as anticancer agents by inhibiting the growth of cancer cells and inducing apoptosis . This compound could be explored for its ability to target specific cancer pathways and improve the efficacy of existing treatments.
Neuroprotective Agents
Research into neuroprotective agents has highlighted the potential of isoxazole derivatives in treating neurodegenerative diseases. This compound could be investigated for its neuroprotective properties , potentially offering new avenues for the treatment of conditions like Alzheimer’s and Parkinson’s diseases . Its ability to cross the blood-brain barrier and interact with neural pathways makes it a valuable candidate for further study.
Antimicrobial Agents
The antimicrobial properties of isoxazole derivatives are well-documented, and this compound is no exception. It can be studied for its antibacterial and antifungal activities , providing a basis for developing new antimicrobial agents to combat resistant strains of bacteria and fungi . This application is particularly relevant in the context of rising antimicrobial resistance.
Synthetic Chemistry
In synthetic chemistry, (5-Methylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of novel compounds with potential biological activities . This application is crucial for the development of new materials and drugs.
Crystallography and Structural Biology
The compound’s unique molecular structure makes it an interesting subject for crystallographic studies. Understanding its crystal structure and interactions can provide insights into the design of new molecules with desired properties . This application is essential for rational drug design and the development of new therapeutic agents.
properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methyl 1-methylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-9-7-11(13-19-9)8-18-12(15)10-3-5-14(6-4-10)20(2,16)17/h7,10H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRLRWCZQPIZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2707012.png)
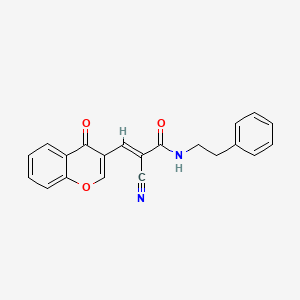
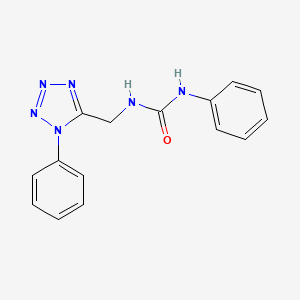
![1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2707021.png)
![4-(azepan-1-ylsulfonyl)-N-[3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]phenyl]benzamide](/img/structure/B2707022.png)
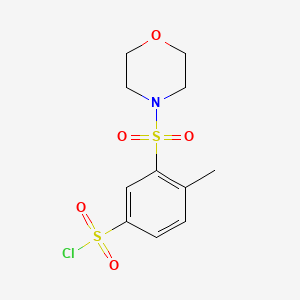
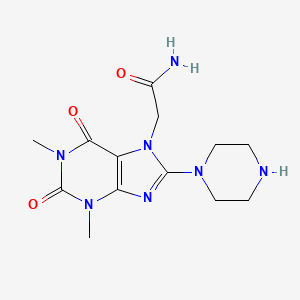
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2707025.png)
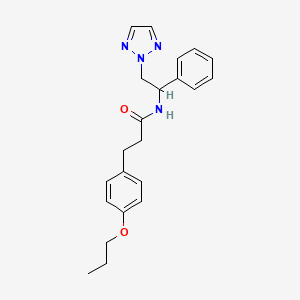

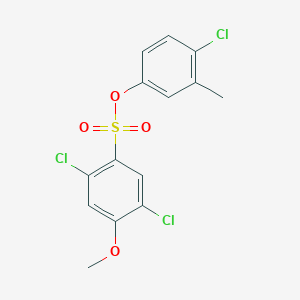
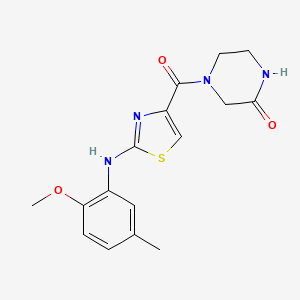
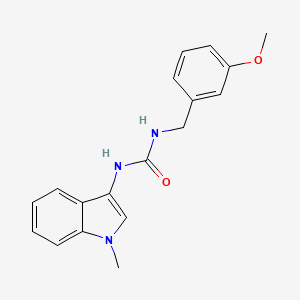
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-3-tosylquinolin-4-amine](/img/structure/B2707034.png)